![molecular formula C13H9ClN2O2S B11838635 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is an organic compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline typically involves the reaction of 3-chloro-2-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the quinoxaline ring.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 3-Methylsulfonylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9ClN2O2S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
3-chloro-2-methylsulfonylbenzo[f]quinoxaline |
InChI |
InChI=1S/C13H9ClN2O2S/c1-19(17,18)13-12(14)15-10-7-6-8-4-2-3-5-9(8)11(10)16-13/h2-7H,1H3 |
InChI Key |
SNHYVZDXYMNCRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CC3=CC=CC=C32)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


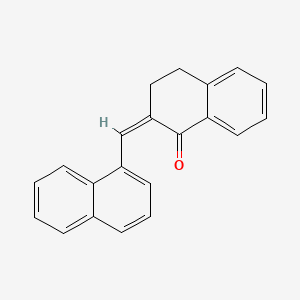
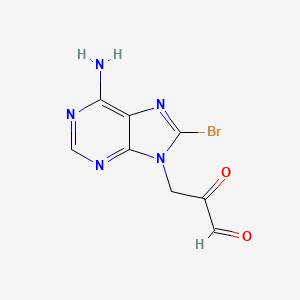
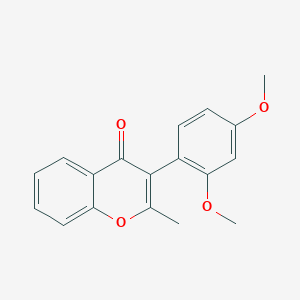
![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
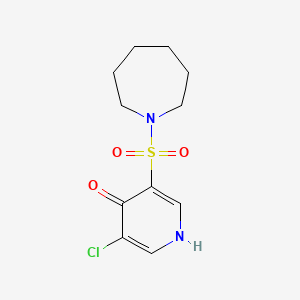


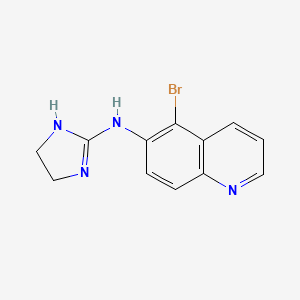

![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
